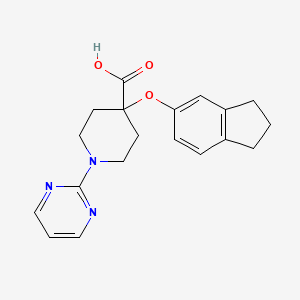![molecular formula C16H20N2O B5400586 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine, also known as MFMP, is a synthetic compound that has been studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as pyridine derivatives, which have been shown to have a variety of biological activities. In
Applications De Recherche Scientifique
2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In animal models of these diseases, 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been shown to improve cognitive function, reduce motor deficits, and alleviate depressive symptoms. The underlying mechanisms of these effects are not fully understood, but it is thought that 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine may act on neurotransmitter systems in the brain, such as the cholinergic and dopaminergic systems.
Mécanisme D'action
The exact mechanism of action of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine is not well understood, but it is thought to involve modulation of neurotransmitter systems in the brain. 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been shown to increase levels of acetylcholine and dopamine in certain brain regions, which may contribute to its cognitive and motor-enhancing effects. Additionally, 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine may exert antioxidant and anti-inflammatory effects, which could also contribute to its therapeutic potential.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been shown to have other biochemical and physiological effects. For example, 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been shown to increase the expression of certain genes involved in neuroprotection and synaptic plasticity. Additionally, 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine as a research tool is its relatively low toxicity and good solubility in water and organic solvents. This makes it suitable for use in cell culture and animal studies. However, one limitation of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine is its relatively short half-life in the body, which could limit its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine. One area of interest is the development of more potent and selective derivatives of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine that could be used as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine and to determine its potential for use in the treatment of various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine in humans are needed to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine involves several steps, including the reaction of 2-pyridinecarboxaldehyde with methylamine, followed by the addition of 5-methylfurfural and piperidine. The final product is obtained through purification and isolation using column chromatography. The purity and yield of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine can be improved by optimizing the reaction conditions and purification methods.
Propriétés
IUPAC Name |
2-[1-[(5-methylfuran-2-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-8-9-14(19-13)12-18-11-5-3-7-16(18)15-6-2-4-10-17-15/h2,4,6,8-10,16H,3,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDRDPLBQAZELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)


![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
![1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)